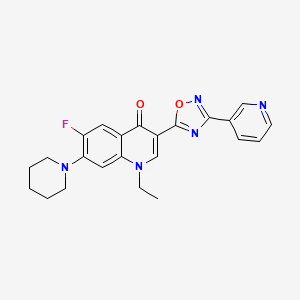![molecular formula C17H14ClN3OS B2436441 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476459-74-2](/img/structure/B2436441.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s as part of a research program aimed at developing new medications for the treatment of pain and inflammation. Since then, CP-47,497 has been the subject of numerous scientific studies, which have explored its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide:
Antiviral Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has shown potential as an antiviral agent. Compounds containing the 1,3,4-thiadiazole moiety have been studied for their ability to inhibit the replication of various viruses. This compound could be explored for its efficacy against viruses such as influenza, HIV, and hepatitis .
Antibacterial Properties
The compound exhibits significant antibacterial activity. Research has indicated that derivatives of 1,3,4-thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibacterial drugs to combat resistant bacterial strains .
Antifungal Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been investigated for its antifungal properties. It has shown effectiveness against various fungal pathogens, which could be beneficial in treating fungal infections in both medical and agricultural settings .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its ability to inhibit the proliferation of cancer cells. The 1,3,4-thiadiazole scaffold is known for its cytotoxic effects on tumor cells, making it a valuable structure for developing new anticancer therapies .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It can potentially be used to develop new anti-inflammatory drugs that could help manage conditions such as arthritis, asthma, and other inflammatory diseases .
Antioxidant Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage, which is linked to various chronic diseases. This compound could be used in developing supplements or drugs aimed at reducing oxidative stress .
Agricultural Applications
In agriculture, this compound can be utilized as a pesticide or herbicide. The 1,3,4-thiadiazole derivatives have shown potential in protecting crops from pests and diseases, thereby improving crop yield and quality .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has shown promise in protecting nerve cells from damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDHZTWNRLDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

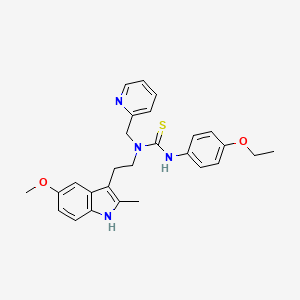
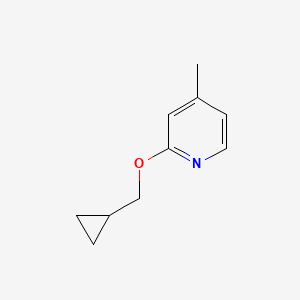
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)
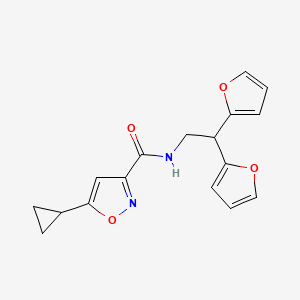
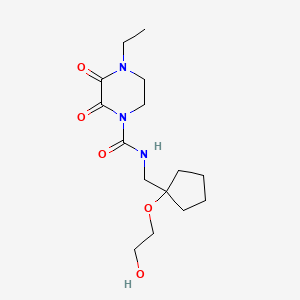

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)
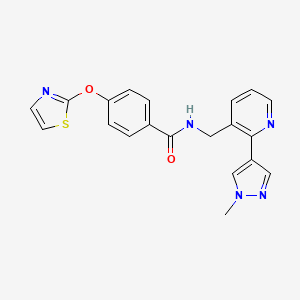
![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)
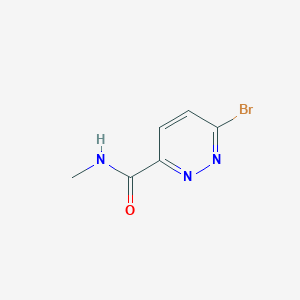
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)
